molecular formula C12H24N2O2 B15052619 tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate

tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate

Cat. No.: B15052619
M. Wt: 228.33 g/mol
InChI Key: MYHVIZHGGUDWLQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a butyl chain and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the butyl chain can be modified by introducing different substituents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring and carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their properties and functions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate is unique due to its specific combination of an azetidine ring, a butyl chain, and a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10-8-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)

InChI Key

MYHVIZHGGUDWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1CNC1

Origin of Product

United States

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